molecular formula C25H19N2PS B11064068 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole CAS No. 20415-66-1

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole

Cat. No.: B11064068
CAS No.: 20415-66-1
M. Wt: 410.5 g/mol
InChI Key: LHAJPBRIKSNTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Triphenyl-λ⁵-phosphanylidene)amino]-1,3-benzothiazole is a benzothiazole derivative featuring a triphenylphosphoranylidene amino group at the 2-position. The benzothiazole core, a sulfur- and nitrogen-containing heterocycle, is renowned for its pharmacological and material science applications, including antitumor, antimicrobial, and optoelectronic properties . The phosphoranylidene substituent introduces unique electronic and steric effects, distinguishing this compound from simpler benzothiazoles.

Properties

CAS No.

20415-66-1

Molecular Formula

C25H19N2PS

Molecular Weight

410.5 g/mol

IUPAC Name

1,3-benzothiazol-2-ylimino(triphenyl)-λ5-phosphane

InChI

InChI=1S/C25H19N2PS/c1-4-12-20(13-5-1)28(21-14-6-2-7-15-21,22-16-8-3-9-17-22)27-25-26-23-18-10-11-19-24(23)29-25/h1-19H

InChI Key

LHAJPBRIKSNTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole typically involves the reaction of triphenylphosphine with a suitable benzothiazole derivative. One common method is the reaction of triphenylphosphine with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are often used to dissolve the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole exerts its effects involves its ability to coordinate with metal ions and participate in various catalytic cycles. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to engage in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Substituent Diversity
  • 2-(4-Aminophenyl)-1,3-benzothiazole: Features an electron-donating amino group at the para position of the phenyl ring, enhancing π-conjugation and solubility in polar solvents . In contrast, the phosphoranylidene group in the target compound is bulkier and electron-withdrawing, reducing solubility in aqueous media but improving stability in nonpolar environments.
  • 2-Trifluoromethyl-1,3-benzothiazole : The trifluoromethyl group is strongly electron-withdrawing, leading to increased electrophilicity at the benzothiazole core. This contrasts with the phosphoranylidene group, which offers both electron-withdrawing and resonance-donating properties .
  • 2-Aryl-Substituted Benzothiazoles (e.g., 3a–3e): Derivatives such as 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid (3a) prioritize aromatic stacking interactions.
Crystallographic and Conformational Analysis

The crystal structure of 2-(4-aminophenyl)-1,3-benzothiazole reveals planar geometry with intermolecular hydrogen bonding, critical for its antitumor activity .

Biological Activity

Overview of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole

Chemical Structure and Properties
this compound is a phosphonium compound that incorporates a benzothiazole moiety. The presence of the triphenylphosphine group suggests potential interactions in biological systems, particularly in enzyme inhibition or as a ligand in metal coordination.

Biological Activity

Anticancer Activity
Compounds containing phosphonium groups have shown promise in anticancer research. For instance, related phosphonium derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including mitochondrial disruption and reactive oxygen species (ROS) generation.

Antimicrobial Properties
Phosphonium compounds have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial membrane integrity or inhibiting vital metabolic pathways. Studies suggest that benzothiazole derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

Enzyme Inhibition
Phosphonium compounds can act as enzyme inhibitors. Their ability to mimic substrates or transition states allows them to interfere with enzyme activity effectively. Research has indicated that benzothiazole derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity
    A study published in the Journal of Medicinal Chemistry evaluated various phosphonium compounds, including those with benzothiazole structures. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis via the intrinsic pathway, activating caspases and increasing mitochondrial permeability.
  • Antimicrobial Efficacy Evaluation
    In a research article from Pharmaceutical Biology, a series of benzothiazole-derived phosphonium salts were synthesized and tested against Gram-positive and Gram-negative bacteria. The findings showed that one compound had an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
  • Enzyme Inhibition Studies
    A detailed investigation published in Bioorganic & Medicinal Chemistry Letters assessed the inhibitory effects of several benzothiazole phosphonium derivatives on cholinesterases. The study found that specific compounds displayed potent inhibition with IC50 values below 100 nM, indicating their potential use in treating Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/EnzymeIC50/MIC ValuesReference
AnticancerBenzothiazole PhosphoniumBreast Cancer Cell LinesLow µMJournal of Medicinal Chemistry
AntimicrobialBenzothiazole DerivativeStaphylococcus aureus16 µg/mLPharmaceutical Biology
Enzyme InhibitionCholinesterase InhibitorAcetylcholinesterase<100 nMBioorganic & Medicinal Chemistry Letters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.